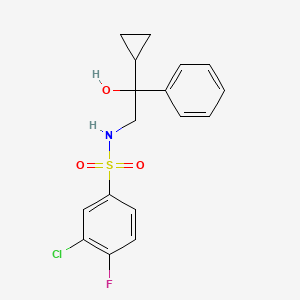

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide

Description

3-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted aromatic ring and a complex N-substituent comprising cyclopropyl, hydroxyl, and phenyl groups. Benzenesulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., ligand design, polymer synthesis) . The unique N-substituent in this compound introduces steric and electronic effects that may influence its physicochemical properties, biological activity, and coordination behavior.

Properties

IUPAC Name |

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO3S/c18-15-10-14(8-9-16(15)19)24(22,23)20-11-17(21,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,20-21H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNNNXKISLPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide can be represented as follows:

- Molecular Formula : C16H18ClFNO2S

- Molecular Weight : 353.84 g/mol

The compound features a chlorinated aromatic ring, a sulfonamide group, and a cyclopropyl moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines, including RKO, A-549, MCF-7, and HeLa cells. In vitro assays demonstrated IC50 values ranging from 49.79 µM to 113.70 µM for structurally related compounds, indicating moderate to potent activity against these cell lines .

Table 1: Cytotoxic Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-chloro-N-(...) | RKO | 60.70 |

| 3-chloro-N-(...) | A-549 | 49.79 |

| 3-chloro-N-(...) | HeLa | 78.72 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar sulfonamide derivatives have demonstrated effectiveness against various pathogens, including bacteria and protozoa. For example, certain derivatives showed potent leishmanicidal activity with IC50 values below 1 µM against Leishmania mexicana, comparable to established treatments like amphotericin B .

Table 2: Antimicrobial Activity Against Leishmania mexicana

| Compound | IC50 (µM) |

|---|---|

| 3-chloro-N-(...) | <1 |

| Amphotericin B | 0.17 |

The mechanism of action for sulfonamide compounds typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and protozoa. This inhibition disrupts nucleic acid synthesis and ultimately leads to cell death.

Case Study 1: In Vitro Evaluation

A study conducted on a series of similar compounds evaluated their effects on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the cytotoxicity profiles. The most active compounds were those with halogen substitutions on the aromatic ring, which enhanced their interaction with target enzymes .

Case Study 2: Leishmanicidal Activity Assessment

Another investigation focused on the leishmanicidal properties of sulfonamide derivatives, including the target compound. The study utilized promastigotes of Leishmania mexicana and revealed that compounds with cyclopropyl groups exhibited superior activity compared to their non-cyclopropyl counterparts .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzenesulfonamides

Key Observations :

- The N-substituent distinguishes these compounds: The target’s 2-cyclopropyl-2-hydroxy-2-phenylethyl group introduces steric bulk and hydrogen-bonding capability, whereas patent compounds feature nitrogen-rich heterocycles (e.g., imidazo-pyrrolo-pyrazine), likely enhancing binding to biological targets like kinases .

Amide vs. Sulfonamide Functional Groups

Table 2: Comparison of Amide and Sulfonamide Properties

Key Observations :

- Amides (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) exhibit resonance-stabilized C=O bonds (1.2326 Å) and N–H···O hydrogen bonds, forming chain-like crystal structures .

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

- Amides : In 3-Chloro-N-(4-methoxyphenyl)propanamide, N–H···O and C–H···O interactions create homodromic chains (graph-set descriptor C11(4) ), with intercentroid distances of 4.8194 Å .

- Sulfonamides : While crystallographic data for the target compound is unavailable, analogous sulfonamides typically exhibit dense hydrogen-bonding networks via S=O and N–H groups, leading to higher melting points and thermal stability.

Metal Coordination Behavior

- Benzamide Complexes : Nickel complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide adopt distorted square planar geometries with S and O coordination (e.g., Ni–S = 2.168 Å, Ni–O = 1.861 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.